molecular formula C8H8N2O3 B1265840 4-[(Aminocarbonyl)amino]benzoic acid CAS No. 6306-25-8

4-[(Aminocarbonyl)amino]benzoic acid

Cat. No. B1265840
CAS RN: 6306-25-8
M. Wt: 180.16 g/mol
InChI Key: HOVRQUHNZHBKKJ-UHFFFAOYSA-N
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Description

4-[(Aminocarbonyl)amino]benzoic acid, also known as 4-amino-3-carboxybenzoic acid (4-ACA), is a versatile organic compound with diverse applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 4-ACA is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 4-ACA is an important building block in the synthesis of peptides, peptidomimetics, and other bioactive compounds. 4-ACA has been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer drugs. In the field of biochemistry, 4-ACA has been used as a substrate for enzymatic reactions, as a catalyst for the hydrolysis of proteins, and for the synthesis of peptides.

Scientific Research Applications

Pharmaceutical Building Block

PABA serves as a versatile building block in pharmaceuticals due to its structural flexibility and the ability to undergo substitutions at both the amino and carboxyl groups. It’s instrumental in developing a wide array of novel molecules with potential medical applications .

Anticancer Agent

Compounds containing PABA have shown potential anticancer properties. They are being investigated for their efficacy in inhibiting cancer cell growth and inducing apoptosis through mechanisms such as caspase-3 activation and TNF-α reduction .

Anti-Alzheimer’s Therapy

PABA derivatives are explored for their anti-Alzheimer’s effects. Research is ongoing to understand their role in preventing or slowing down the progression of Alzheimer’s disease by targeting specific pathways involved in the disease .

Antibacterial Applications

Due to its antimicrobial properties, PABA is used in the synthesis of various compounds that exhibit antibacterial activity. These compounds are potential candidates for treating bacterial infections .

Antiviral Research

PABA-based compounds are also being studied for their antiviral properties. They may contribute to the development of new antiviral drugs that can be used to treat different viral infections .

Antioxidant Properties

The antioxidant capabilities of PABA make it a valuable component in neutralizing free radicals and reducing oxidative stress, which is a factor in many chronic diseases .

Anti-inflammatory Uses

PABA and its analogs are being researched for their anti-inflammatory effects. They could lead to new treatments for inflammatory conditions, providing relief from symptoms and reducing inflammation .

Folate Synthesis

PABA is a starting material for the preparation of folate, an essential vitamin required for DNA synthesis and replication. This application is crucial for both the pharmaceutical and nutritional industries .

Each of these applications demonstrates the broad utility of PABA in scientific research and its potential to contribute significantly to various therapeutic areas. Ongoing studies aim to evaluate the safety and efficacy of PABA derivatives in clinical trials and to better understand their specific mechanisms of action .

properties

IUPAC Name

4-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVRQUHNZHBKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212385
Record name Benzoic acid, p-ureido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Aminocarbonyl)amino]benzoic acid

CAS RN

6306-25-8
Record name 4-[(Aminocarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-ureido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6306-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6306-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, p-ureido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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